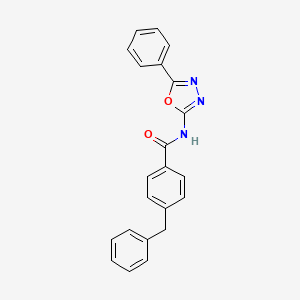

4-苄基-N-(5-苯基-1,3,4-噁二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring . They are known for their high biological activity and stability .

Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines . Then, bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .

Molecular Structure Analysis

The structure of all products was confirmed by typical spectroscopic methods including 1H and 13C NMR, and HRMS . The aromaticity of the 1,3,4-oxadiazole ring was estimated based on XRD and DFT data .

Chemical Reactions Analysis

The cleavage of the ester group resulted in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis (carboxymethyl)amino groups in satisfactory yields . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement .

科学研究应用

- 1,3,4-噁二唑衍生物已显示出有希望的抗菌特性。 例如,4-[5-(2-氯苯基)-1,3,4-噁二唑-2-基]苯胺和3-{[5-(2-氯苯基)-1,3,4-噁二唑-2-基]甲基}-2-{2-[2,6-二氯苯基)氨基]苄基}-6-碘喹唑啉-4(3H)-酮显示出比氨苄青霉素更高的效力 .

- 1,3,4-噁二唑类化合物因其作为潜在的抗癌剂而备受关注。 值得注意的是,齐博坦(一种抗癌药物)含有1,3,4-噁二唑核心 .

- 设计新型衍生物,例如3’- (4- (苄氧基)苯基)-1’-苯基-5- (吡啶-4-基)-3,4-二氢-1’H,2H-3,4’-联吡唑,可以带来有效的癌症治疗方法 .

- 一些1,3,4-噁二唑衍生物表现出抗真菌活性。 对T. harzianum和A. niger等菌株的筛选结果与标准药物相当 .

- 1,3,4-噁二唑与抗炎和镇痛特性有关。 进一步探索该化合物的作用可能具有价值 .

- 由于其与羧酸、酯和羧酰胺的结构相似性,1,3,4-噁二唑作为生物等排体。 研究它们在药物设计和优化中的作用至关重要 .

抗菌活性

抗癌活性

抗真菌特性

EGFR激酶抑制

抗炎和镇痛作用

生物等排体潜力

作用机制

Target of Action

Similar compounds, such as 1,3,4-oxadiazoles, have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic activities .

Mode of Action

It’s known that oxadiazoles can interact with various biological targets due to their heterocyclic nature .

Biochemical Pathways

Given the broad spectrum of biological activity associated with oxadiazoles, it’s likely that this compound interacts with multiple pathways .

Result of Action

Similar compounds have shown significant activity against various conditions, suggesting that this compound may have similar effects .

未来方向

Oxadiazoles, including “4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”, have become important synthons in the development of new drugs . They are also successfully used in agriculture as herbicides, insecticides, and plant protection agents against bacteria, viruses, and fungi . Their interesting electron-transfer or luminescent properties make them useful in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes . In materials science, compounds of this type are used in the production of blowing agents, heat-resistant polymers, and anti-corrosion agents .

生化分析

Biochemical Properties

It has been found that oxadiazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some oxadiazole derivatives have been shown to interact with europium ions through a carbonyl oxygen atom and oxadiazol nitrogen atom .

Cellular Effects

Similar oxadiazole derivatives have shown promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates .

Molecular Mechanism

It has been suggested that oxadiazole derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-20(23-22-25-24-21(27-22)19-9-5-2-6-10-19)18-13-11-17(12-14-18)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAKKVQLMAKLGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B2398383.png)

![ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2398386.png)

![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398387.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2398391.png)

![5-allyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2398396.png)

![2-[2-[4-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2398397.png)

![N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2398401.png)